1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one
Overview
Description
1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H6Br2ClN3O and its molecular weight is 379.43g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications:
- Li De-liang (2010) detailed the synthesis of a related compound, 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, which shows the interest in synthesizing chloro-triazolyl derivatives for potential applications in organic chemistry (Li De-liang, 2010).
Antifungal Activity:
- Yi-An Ruan et al. (2011) synthesized novel derivatives with antifungal properties, indicating the potential of chlorophenyl-triazolyl ethanone derivatives in developing antifungal agents (Yi-An Ruan et al., 2011).
Anti-Inflammatory Activity:
- N. Karande and L. Rathi (2017) researched the anti-inflammatory activity of chlorophenyl-triazolyl ethanone derivatives, suggesting their potential as anti-inflammatory compounds (N. Karande & L. Rathi, 2017).
Antimicrobial Activity:
- Atul K. Wanjari (2020) explored the antimicrobial activity of a related compound, emphasizing the relevance of such compounds in antimicrobial applications (Atul K. Wanjari, 2020).
Inhibitor Design:
- G. Roman et al. (2010) focused on the design of inhibitors based on azole-ethanone structures, highlighting their significance in pharmaceutical research (G. Roman et al., 2010).
Structural Optimization for Drug Design:
- Ying Gong et al. (2017) worked on the structural optimization of triazole derivatives for use as human dihydroorotate dehydrogenase inhibitors, indicating the potential medicinal applications of these compounds (Ying Gong et al., 2017).
Corrosion Inhibition:
- Q. Jawad et al. (2020) studied triazole derivatives as corrosion inhibitors for mild steel, showing the versatility of these compounds in industrial applications (Q. Jawad et al., 2020).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCGDKNQSFBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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